molecular formula C19H31NO5 B14208487 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane CAS No. 823202-96-6

16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Katalognummer: B14208487
CAS-Nummer: 823202-96-6
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: PRHGSIZVPITQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group and a pentaoxa-azacyclooctadecane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylphenylamine with a series of ethylene glycol units, followed by cyclization to form the pentaoxa-azacyclooctadecane ring. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize advanced reactors and precise control of reaction parameters to optimize the production process. The use of microreactor systems can enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the 4-methylphenyl group and have similar applications in medicinal chemistry.

    Diaryl sulfides: Compounds like di(4-methylphenyl)sulfide have structural similarities and are used in similar chemical reactions.

Uniqueness

What sets 16-(4-Methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart is its pentaoxa-azacyclooctadecane ring, which imparts unique chemical properties and reactivity. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications.

Eigenschaften

CAS-Nummer

823202-96-6

Molekularformel

C19H31NO5

Molekulargewicht

353.5 g/mol

IUPAC-Name

16-(4-methylphenyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

InChI

InChI=1S/C19H31NO5/c1-18-2-4-19(5-3-18)20-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20/h2-5H,6-17H2,1H3

InChI-Schlüssel

PRHGSIZVPITQSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2CCOCCOCCOCCOCCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.